molecular formula C10H10N2 B1451720 4-(Cyclopropylamino)benzonitrile CAS No. 1019607-55-6

4-(Cyclopropylamino)benzonitrile

Cat. No. B1451720
M. Wt: 158.2 g/mol
InChI Key: SHZXUUVOVQTNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylamino)benzonitrile, also known as CPAB, is a chemical compound that belongs to the class of aminobenzonitriles. It is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .


Molecular Structure Analysis

The molecular formula of 4-(Cyclopropylamino)benzonitrile is C10H10N2 . The InChI code is 1S/C10H10N2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10,12H,5-6H2 .


Physical And Chemical Properties Analysis

4-(Cyclopropylamino)benzonitrile is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Spectroscopic Characterization and Biological Activities

    • Summary of Application : A compound similar to “4-(Cyclopropylamino)benzonitrile”, namely “4-(3-aminophenyl)benzonitrile”, has been studied using Density Functional Theory . The study involved spectroscopic characterization, molecular structure analysis, dielectric studies, and exploration of biological activities .
    • Methods of Application : The study involved computational and experimental analyses of the vibrational modes of the compound. Natural bond orbital (NBO) analysis was used to study charge delocalization within the molecule. The molecular electrostatic potential (MEP) map was used to show various active regions of the charge distribution on the chemical structure .
    • Results or Outcomes : The study provided insights into the molecular structure of the compound and its vibrational modes. It also explored the compound’s interaction with an Influenza endonuclease inhibitor .
  • Copper-Mediated Ligand-Free Ullmann Reaction

    • Summary of Application : “4-(Cyclopropylamino)benzonitrile” has been used as an intermediate in a copper-mediated ligand-free Ullmann reaction .
    • Methods of Application : The compound was synthesized by stirring it with cyclopropylamine and K2CO3 in dry DMF at 40–45°C for 4–5 hours .
    • Results or Outcomes : The resulting compound was further reacted to yield a product .

Safety And Hazards

4-(Cyclopropylamino)benzonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment/face protection should be worn when handling this chemical .

properties

IUPAC Name

4-(cyclopropylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZXUUVOVQTNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651420
Record name 4-(Cyclopropylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylamino)benzonitrile

CAS RN

1019607-55-6
Record name 4-(Cyclopropylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylamino)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(Cyclopropylamino)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(Cyclopropylamino)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(Cyclopropylamino)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(Cyclopropylamino)benzonitrile

Citations

For This Compound
2
Citations
JP Tassone - 2021 - dalspace.library.dal.ca
The ubiquity of aryl C–N/O bonds in pharmaceuticals and natural products necessitates the development of robust and selective methodologies to construct such linkages efficiently. …
Number of citations: 0 dalspace.library.dal.ca
AJ Vendola - 2022 - search.proquest.com
This dissertation describes three methods towards the stereoselective synthesis of organoboronates, and their application towards pharmacological targets of interest. The first chapter …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.